molecular formula C23H30O B160388 2,7-Di-tert-butyl-9,9-dimethylxanthene CAS No. 130525-41-6

2,7-Di-tert-butyl-9,9-dimethylxanthene

Cat. No. B160388
CAS RN: 130525-41-6
M. Wt: 322.5 g/mol
InChI Key: COCYABCDIOEUAC-UHFFFAOYSA-N
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Description

2,7-Di-tert-butyl-9,9-dimethylxanthene is a heterocyclic building block . It has been used in the synthesis of a new series of diphosphine ligands . The empirical formula is C23H30O .


Synthesis Analysis

The compound can be synthesized through a palladium-catalyzed coupling reaction between 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene and 2 equivalents of 1,3-diisopropylimidazolin-2-imine .


Molecular Structure Analysis

The molecular formula of 2,7-Di-tert-butyl-9,9-dimethylxanthene is C23H30O . The molecular weight is 322.48 .


Chemical Reactions Analysis

2,7-Di-tert-butyl-9,9-dimethylxanthene may be used in the preparation of 4,5-diamino-9,9′-dimethylxanthene .


Physical And Chemical Properties Analysis

The melting point of 2,7-Di-tert-butyl-9,9-dimethylxanthene is 188-192 °C (lit.) . The predicted boiling point is 370.2±42.0 °C and the predicted density is 0.980±0.06 g/cm3 .

Safety and Hazards

Users are advised to avoid dust formation and avoid breathing vapors, mist, or gas .

Future Directions

2,7-Di-tert-butyl-9,9-dimethylxanthene may be used in the preparation of 4,5-diamino-9,9′-dimethylxanthene . This suggests potential future applications in the synthesis of new compounds.

Relevant Papers The synthesis of a new series of diphosphine ligands based on 2,7-di-tert-butyl-9,9-dimethylxanthene has been reported . Further details would require a more in-depth review of the relevant literature.

properties

IUPAC Name

2,7-ditert-butyl-9,9-dimethylxanthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O/c1-21(2,3)15-9-11-19-17(13-15)23(7,8)18-14-16(22(4,5)6)10-12-20(18)24-19/h9-14H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCYABCDIOEUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)C(C)(C)C)OC3=C1C=C(C=C3)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401977
Record name 2,7-Di-tert-butyl-9,9-dimethylxanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Di-tert-butyl-9,9-dimethylxanthene

CAS RN

130525-41-6
Record name 2,7-Di-tert-butyl-9,9-dimethylxanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2,7-Di-tert-butyl-9,9-dimethylxanthene?

A1: The molecular formula of 2,7-Di-tert-butyl-9,9-dimethylxanthene is C23H32O, and its molecular weight is 324.50 g/mol [].

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: While the provided research articles focus on the applications of derivatives rather than the parent xanthene compound, typical characterization methods for such organic molecules include NMR spectroscopy (1H and 13C), IR spectroscopy, and mass spectrometry. Thermochemical studies on this compound and the unsubstituted 9,9-dimethylxanthene have been conducted [].

Q3: What types of ligands have been designed using 2,7-Di-tert-butyl-9,9-dimethylxanthene as a backbone?

A4: Several research articles highlight the use of 2,7-Di-tert-butyl-9,9-dimethylxanthene as a backbone for pincer ligands, which are tridentate ligands that coordinate to a metal center through three donor atoms. These ligands often feature nitrogen, oxygen, phosphorus, or sulfur as donor atoms, introduced at the 4 and 5 positions of the xanthene framework [, , , , , , , , , , , , , , ].

Q4: What are the main catalytic applications of metal complexes incorporating these ligands?

A4: Metal complexes incorporating 2,7-Di-tert-butyl-9,9-dimethylxanthene-based ligands have shown promise in various catalytic reactions. Notable examples include:

    Q5: Have computational studies been employed to understand the properties and reactivity of these metal complexes?

    A6: Yes, computational chemistry has been instrumental in rationalizing the observed reactivity and selectivity of 2,7-Di-tert-butyl-9,9-dimethylxanthene-supported metal complexes. Density Functional Theory (DFT) calculations, Atoms in Molecules (AIM) analysis, and Natural Bond Orbital (NBO) analysis are some of the tools used to probe bonding interactions, charge distributions, and reaction pathways [, ]. For instance, gas-phase DFT calculations, including fragment interaction calculations with energy decomposition and ETS-NOCV analysis, were used to study the nature of actinide-arene bonding in thorium and uranium alkyl cations [].

    Q6: How does the bulky nature of the 2,7-Di-tert-butyl-9,9-dimethylxanthene backbone influence the reactivity of the metal complexes?

    A6: The steric bulk provided by the tert-butyl substituents plays a crucial role in:

      Q7: Have any studies explored the modification of the xanthene core itself?

      A9: Yes, there are instances where the xanthene core has been modified to incorporate different heteroatoms. One notable example is the replacement of the oxygen atom with sulfur, leading to thioxanthene-based ligands. These modifications have been shown to impact the coordination geometry around the metal center and influence the reactivity of the resulting complexes []. Another example involves the introduction of a diphenylphosphino group at the 4 position of the xanthene, while the 5 position carries a diphenylstibino group. This system allows the exploration of pnictogen bonding in the activation of gold catalysts [].

      Q8: What analytical techniques are commonly employed to characterize 2,7-Di-tert-butyl-9,9-dimethylxanthene-based complexes?

      A8: The research articles emphasize the use of various spectroscopic and analytical techniques to characterize the synthesized metal complexes, including:

        Q9: How does the solubility of 2,7-Di-tert-butyl-9,9-dimethylxanthene-based complexes vary?

        A11: The solubility of the complexes is highly dependent on the nature of the metal, the specific ligand design, and the choice of solvent. While some complexes are soluble in common organic solvents like toluene, hexane, or tetrahydrofuran (THF), others exhibit limited solubility and might require more polar solvents like dimethoxyethane (DME) [, ]. The presence of bulky substituents on the ligand generally enhances solubility in non-polar solvents [].

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